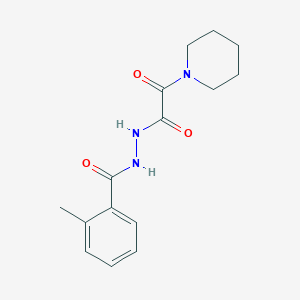![molecular formula C20H22N2O4S B397481 (2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B397481.png)
(2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoimidazole core, which is known for its biological activity, linked to an acetic acid moiety through a sulfanyl-ethyl bridge. The presence of the isopropoxy-phenoxy group further enhances its chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoimidazole core, followed by the introduction of the sulfanyl-ethyl bridge and the isopropoxy-phenoxy group. The final step involves the acylation to introduce the acetic acid moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters, such as temperature and pH, is crucial. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoimidazole core can be reduced under specific conditions, although this is less common.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution of the isopropoxy group can produce a variety of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
(2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of (2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole core is known to bind to certain proteins, potentially inhibiting their activity. The sulfanyl-ethyl bridge and the isopropoxy-phenoxy group may enhance its binding affinity and specificity, leading to more potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
{2-[2-(4-Methoxy-phenoxy)-ethylsulfanyl]-benzoimidazol-1-yl}-acetic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
{2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzoimidazol-1-yl}-acetic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
The uniqueness of (2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The isopropoxy group, in particular, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C20H22N2O4S |
|---|---|
Peso molecular |
386.5g/mol |
Nombre IUPAC |
2-[2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C20H22N2O4S/c1-14(2)26-16-9-7-15(8-10-16)25-11-12-27-20-21-17-5-3-4-6-18(17)22(20)13-19(23)24/h3-10,14H,11-13H2,1-2H3,(H,23,24) |
Clave InChI |
WNMBEZBZKWQNEW-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O |
SMILES isomérico |
CC(C)OC1=CC=C(C=C1)OCCSC2=[N+](C3=CC=CC=C3N2)CC(=O)[O-] |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)OCCSC2=[N+](C3=CC=CC=C3N2)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-ethoxyphenoxy)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B397398.png)
![2-methoxy-4-[(E)-(2-{[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B397402.png)

![2-(4-chlorophenoxy)-N'-[1-methyl-3-oxo-3-(1-pyrrolidinyl)propylidene]acetohydrazide](/img/structure/B397404.png)


![2-{[(2-Methylphenoxy)acetyl]amino}benzamide](/img/structure/B397409.png)


![5-(3,4-dimethoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B397417.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide](/img/structure/B397420.png)
![N'-[2-(4-bromo-2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B397421.png)
![{2-[(2-phenylethyl)sulfanyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B397422.png)

